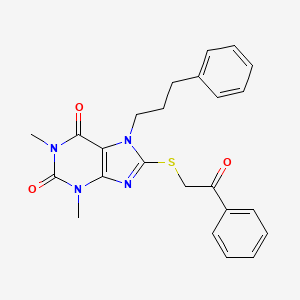

1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.

BenchChem offers high-quality 1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Ligand-Metal Complex Studies

Research into 1,3-dimethyl purine derivatives has led to the synthesis of new mixed ligand-metal complexes, combining 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with various ligands like SCN and OCN ions. These complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) show potential for various applications in chemistry and materials science due to their unique structural properties and reactivity. Studies have characterized these complexes using UV-Visible and infrared spectroscopy, elemental analysis, magnetic susceptibility, and conductivity measurements, highlighting the coordination through nitrogen and sulfur atoms in the ligand to metal ions (Shaker, 2011).

Development of New Heterocyclic Systems

Another strand of research focuses on the synthesis of new thiadiazepino-purine ring systems from 1,3-dimethyl purine derivatives, exploring the chemical versatility and potential pharmaceutical applications of these compounds. By modifying 1,3-dimethyl purine precursors with various chemical reactions, researchers have developed compounds with potential for further pharmacological evaluation, enriching the library of heterocyclic compounds for drug development (Hesek & Rybár, 1994).

Exploring Condensed Sulfur-Containing Systems

Innovative approaches to developing penta- and hexacyclic heterocyclic systems have been explored through reactions involving 1,3-dimethyl purine derivatives. These studies aim at constructing complex molecular architectures that could serve as key intermediates in the synthesis of biologically active compounds or materials with unique electronic properties. The formation of pyrido-thieno-diazepino-purine dione derivatives showcases the potential for creating novel compounds with significant chemical diversity (Dotsenko, Sventukh, & Krivokolysko, 2012).

Serotonin Receptor Activity Studies

Research into 1,3-dimethyl-7-phenylalkyl-purine derivatives has provided insights into their interactions with serotonin receptors, particularly 5-HT1A and 5-HT2A. This work is crucial for understanding how structural modifications of purine derivatives influence their affinity and functional activity at these receptors, contributing to the development of new therapeutic agents for psychiatric disorders (Chłoń et al., 2001).

Anti-Inflammatory Activity Research

The anti-inflammatory properties of certain 1,3-dimethyl purine derivatives have been demonstrated in models of chronic inflammation, such as the adjuvant-induced arthritis rat model. These findings are critical for the ongoing search for new anti-inflammatory drugs with fewer side effects compared to current treatments (Kaminski et al., 1989).

Propiedades

IUPAC Name |

1,3-dimethyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c1-26-21-20(22(30)27(2)24(26)31)28(15-9-12-17-10-5-3-6-11-17)23(25-21)32-16-19(29)18-13-7-4-8-14-18/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLPCUYAVCKZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)

![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)